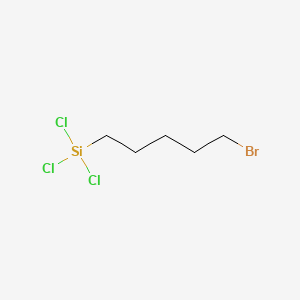

5-Bromopentyltrichlorosilane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Bromopentyltrichlorosilane: is an organosilicon compound with the molecular formula C5H10BrCl3Si . It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis and in the production of various silicon-based materials . The compound is known for its reactivity due to the presence of both bromine and trichlorosilane functional groups, making it a valuable reagent in chemical research and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions: 5-Bromopentyltrichlorosilane can be synthesized through the reaction of 5-bromopentanol with trichlorosilane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trichlorosilane group. The general reaction scheme is as follows:

C5H11BrOH+HSiCl3→C5H10BrSiCl3+H2O

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale batch reactions. The process includes the careful control of temperature and pressure to optimize yield and purity. The reaction is typically carried out in a sealed reactor to prevent the escape of volatile components and to maintain anhydrous conditions .

化学反応の分析

Types of Reactions:

Substitution Reactions: 5-Bromopentyltrichlorosilane undergoes nucleophilic substitution reactions where the bromine atom can be replaced by various nucleophiles such as amines, alcohols, or thiols.

Hydrolysis: The trichlorosilane group is highly reactive towards water, leading to the formation of silanols and hydrochloric acid.

Reduction: The compound can be reduced to form 5-bromopentylsilane derivatives.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols.

Solvents: Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).

Catalysts: Lewis acids like aluminum chloride (AlCl3) or boron trifluoride (BF3).

Major Products:

Silanols: Formed through hydrolysis.

Substituted Silanes: Formed through nucleophilic substitution.

科学的研究の応用

Chemistry: 5-Bromopentyltrichlorosilane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the preparation of silicon-based polymers and resins .

Biology and Medicine: The compound is used in the modification of biomolecules and surfaces to introduce silicon-containing functional groups. This can enhance the properties of biomaterials, making them more suitable for medical applications .

Industry: In the industrial sector, this compound is used in the production of specialty coatings, adhesives, and sealants. It is also utilized in the manufacture of electronic materials and devices .

作用機序

The mechanism of action of 5-bromopentyltrichlorosilane involves its reactivity towards nucleophiles and its ability to form stable silicon-carbon bonds. The trichlorosilane group can undergo hydrolysis to form silanols, which can further react to form siloxane bonds. These reactions are crucial in the formation of silicon-based materials and in the modification of surfaces .

類似化合物との比較

- 5-Chloropentyltrichlorosilane

- 5-Iodopentyltrichlorosilane

- 5-Fluoropentyltrichlorosilane

Comparison: 5-Bromopentyltrichlorosilane is unique due to the presence of the bromine atom, which makes it more reactive compared to its chloro, iodo, and fluoro analogs. The bromine atom is a better leaving group, facilitating nucleophilic substitution reactions more readily. This makes this compound a more versatile reagent in organic synthesis .

生物活性

5-Bromopentyltrichlorosilane (C5H10BrCl3Si) is an organosilicon compound that has garnered attention for its potential biological activities, particularly in the context of drug delivery and biomedical applications. This article explores the biological activity of this compound through a review of relevant studies, including its synthesis, mechanisms of action, and case studies demonstrating its efficacy in various applications.

Chemical Structure and Properties

This compound is characterized by a pentyl chain with a bromine substituent and three chlorines attached to silicon. Its chemical structure can be represented as follows:

This unique structure allows it to interact with biological systems in ways that can be exploited for therapeutic purposes.

Synthesis and Modification

The synthesis of this compound typically involves the reaction of pentyl bromide with trichlorosilane. The process can be optimized to yield high purity and specific functional groups suitable for further modifications. For instance, the introduction of polymerizable groups can enhance its utility in forming siloxane networks that are biocompatible and biodegradable.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various pathogens. This property is essential in developing coatings for medical devices to prevent infections. The mechanism appears to involve the disruption of microbial cell membranes, leading to cell lysis.

Cytotoxicity and Cell Adhesion

Research has shown that this compound can influence cell adhesion properties. In vitro studies demonstrated that surfaces modified with this compound exhibited enhanced adhesion of fibroblasts compared to unmodified surfaces. This is crucial for tissue engineering applications where cell attachment is vital for scaffold performance.

Case Studies

- Drug Delivery Systems : A case study investigated the use of this compound in creating drug delivery systems for anticancer therapies. The results indicated improved drug encapsulation efficiency and controlled release profiles when incorporated into polymeric matrices.

- Biocompatibility Assessments : Another study focused on assessing the biocompatibility of materials modified with this compound. In vivo experiments demonstrated minimal inflammatory responses, suggesting its potential for use in biomedical implants.

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 227.48 g/mol |

| Melting Point | -30 °C |

| Boiling Point | 140 °C |

| Solubility | Soluble in organic solvents |

| Antimicrobial Activity | Effective against E. coli |

| Application | Outcome |

|---|---|

| Drug Delivery Systems | Enhanced encapsulation |

| Surface Modification | Improved cell adhesion |

| Antimicrobial Coatings | Reduced infection rates |

特性

IUPAC Name |

5-bromopentyl(trichloro)silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BrCl3Si/c6-4-2-1-3-5-10(7,8)9/h1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXVXHHXWSRHHNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC[Si](Cl)(Cl)Cl)CCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10BrCl3Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。